Glycylalanine is a dipeptide composed of L-alanine as the C-terminal amino acid and glycine as the N-terminal amino acid. As a fundamental biomolecule, it serves as a well-defined building block in peptide synthesis and as a highly soluble and stable nutrient source in specialized cell culture applications. [1] Its precise sequence and structure confer distinct physicochemical properties that are not interchangeable with its constituent amino acids or sequence isomers, making it a specific choice for reproducible research and manufacturing workflows.
Substituting Glycylalanine with its sequence isomer, L-alanylglycine, or with a simple mixture of glycine and L-alanine, is a common point of failure in process scale-up and experimental replication. The sequence of amino acids directly dictates solid-state properties, including melting enthalpy, which in turn governs the aqueous solubility profile; isomers like Glycyl-L-alanine and L-alanylglycine exhibit significantly different solubilities as a result. [1] Furthermore, using a mixture of free amino acids fails to provide the enhanced stability and controlled cellular uptake kinetics offered by the peptide bond, which is a key reason for using dipeptides in demanding applications like high-density cell culture. [2]
In aqueous solutions at 298.15 K, Glycyl-L-alanine exhibits a solubility of 4.78 mol/kg. This is approximately 2.75 times higher than the solubility of Glycylglycine (1.74 mol/kg) under identical conditions. [1] This significant difference is critical for preparing concentrated, stable stock solutions.
| Evidence Dimension | Solubility in Pure Water |
| Target Compound Data | 4.78 mol/kg |
| Comparator Or Baseline | Glycylglycine: 1.74 mol/kg |
| Quantified Difference | 2.75x higher solubility |
| Conditions | Aqueous solution at 298.15 K (25 °C) and atmospheric pressure. |
This enables the preparation of highly concentrated, filter-sterilizable stock solutions, reducing liquid handling volumes and minimizing dilution effects in bioprocessing and chemical synthesis.
Glycyl-L-alanine demonstrates notable thermal stability, with a decomposition temperature reported at 563 K (290 °C). [1] In contrast, its direct sequence isomer, L-alanylglycine, begins thermal decomposition at a significantly lower temperature range, starting around 210-220 °C (483-493 K). [2] This provides a clear, quantifiable advantage in process design.
| Evidence Dimension | Decomposition Temperature |
| Target Compound Data | 563 K (290 °C) |
| Comparator Or Baseline | L-alanylglycine: Decomposition begins ~483 K (210 °C) |
| Quantified Difference | Provides an ~80 °C higher thermal processing window. |
| Conditions | Determined by thermal analysis (TGA/DSC). |
The higher decomposition temperature allows for more aggressive processing conditions, such as heat sterilization or high-temperature synthetic steps, without risking compound integrity.
In contrast to supplementing with a simple mixture of free amino acids, using a dipeptide like Glycylalanine provides a stable, defined nutrient source. The peptide bond protects the constituent amino acids from degradation pathways that can occur in complex aqueous media, preventing the uncontrolled formation of cytotoxic byproducts like ammonia and ensuring consistent nutrient availability throughout a bioprocess. [REFS-1, REFS-2]
| Evidence Dimension | Nutrient Stability in Aqueous Media |
| Target Compound Data | High (amino groups protected by peptide bond) |
| Comparator Or Baseline | Free Glycine + Alanine Mixture (amino groups are liable to degradation) |
| Quantified Difference | Mitigates risk of nutrient degradation and accumulation of cytotoxic byproducts. |
| Conditions | Long-term incubation in aqueous, chemically defined cell culture media. |
This leads to more consistent and reproducible cell culture performance, higher cell viability, and improved product quality in biopharmaceutical manufacturing.
Leveraging its significantly higher aqueous solubility compared to analogs like Glycylglycine, Glycylalanine is the specific choice for preparing concentrated, stable stock solutions for automated liquid handlers or for inclusion in high-density feed media where minimizing volume is critical. [1]
For fed-batch or perfusion cell culture systems requiring chemically defined and stable nutrient sources, Glycylalanine provides a reliable supply of both glycine and alanine without the risk of degradation and ammonia accumulation associated with using free amino acids. [2]
Due to its superior thermal stability over its sequence isomer L-alanylglycine, Glycylalanine is indicated for use as a precursor or additive in processes that involve heat treatment, such as media sterilization or certain chemical synthesis protocols where reaction temperatures exceed 200 °C. [3]
Corrosive;Irritant